molecular formula C20H15N3O3S2 B11149324 3-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide

3-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11149324
M. Wt: 409.5 g/mol
InChI Key: LENJGHNICWOCLN-UHFFFAOYSA-N
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Description

3-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide: is a complex organic compound with the following chemical formula:

C26H24N2O2S2\text{C}_{26}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}_{2}C26​H24​N2​O2​S2​

. It belongs to the class of benzothienoquinazoline derivatives. Let’s break down its structure:

  • The core structure consists of a benzofuran ring fused with a thiadiazole ring.
  • The compound contains a phenylethyl group and a methyl group.
  • The carbonyl group (C=O) indicates the presence of an amide.

Preparation Methods

Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, we can infer that it involves the condensation of appropriate precursors. Researchers would likely explore various strategies to achieve this complex structure.

Industrial Production: Industrial-scale production methods remain proprietary, but they would likely involve efficient and scalable synthetic routes. Optimization for yield, purity, and cost-effectiveness would be essential.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfur atom or the phenylethyl group.

    Substitution: Substitution reactions could occur at various positions, leading to structural modifications.

    Reduction: Reduction of the carbonyl group (C=O) could yield an amine.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles (e.g., amines, alkoxides) and appropriate solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates would be crucial.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Exploration of potential drug candidates due to the compound’s unique structure.

    Materials Science: Investigation of its properties for applications in organic electronics or sensors.

Biology and Medicine:

    Biological Activity: Evaluation of its effects on cellular processes or receptors.

    Drug Development: Screening for therapeutic potential.

Industry:

    Pharmaceuticals: Potential drug leads.

    Agrochemicals: Pesticides or herbicides.

    Materials: Functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research would be needed to elucidate this fully.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

3-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O3S2/c1-12-14-9-5-6-10-16(14)26-17(12)18(25)21-19-22-23-20(28-19)27-11-15(24)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,21,22,25)

InChI Key

LENJGHNICWOCLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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